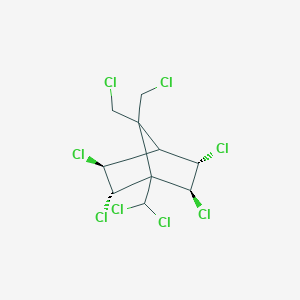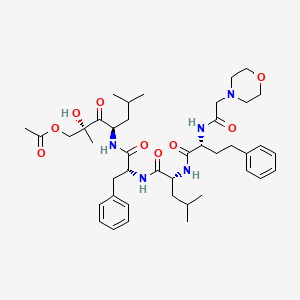
Carfilzomib (2R,4S)-2-Hydroxy Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carfilzomib (2R,4S)-2-Hydroxy Acetate is a synthetic compound that belongs to the class of drugs known as proteasome inhibitors. It is primarily used in the treatment of multiple myeloma, a type of cancer that affects plasma cells. Carfilzomib works by inhibiting the proteasome, a protein complex responsible for degrading unneeded or damaged proteins within the cell, thereby inducing apoptosis in cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carfilzomib (2R,4S)-2-Hydroxy Acetate involves multiple steps, starting from simple organic moleculesThe reaction conditions typically involve the use of organic solvents, catalysts, and protective groups to ensure the selectivity and yield of the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Carfilzomib (2R,4S)-2-Hydroxy Acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Various substitution reactions can occur, particularly at the peptide backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can have different biological activities and properties .
Applications De Recherche Scientifique
Carfilzomib (2R,4S)-2-Hydroxy Acetate has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: The compound is used in cell biology studies to understand the role of proteasomes in cellular processes.
Medicine: Carfilzomib is extensively studied for its therapeutic potential in treating various cancers, particularly multiple myeloma.
Industry: It is used in the pharmaceutical industry for the development of new proteasome inhibitors and related drugs
Mécanisme D'action
Carfilzomib (2R,4S)-2-Hydroxy Acetate exerts its effects by irreversibly binding to the N-terminal threonine-containing active sites of the 20S proteasome. This inhibition prevents the proteasome from degrading polyubiquitinated proteins, leading to an accumulation of these proteins within the cell. The buildup of damaged or unneeded proteins triggers cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bortezomib: Another proteasome inhibitor used in the treatment of multiple myeloma.
Ixazomib: An oral proteasome inhibitor with similar applications in cancer therapy.
Oprozomib: A second-generation proteasome inhibitor with enhanced potency and selectivity.
Uniqueness
Carfilzomib (2R,4S)-2-Hydroxy Acetate is unique due to its irreversible binding mechanism and its specific targeting of the chymotrypsin-like activity of the 20S proteasome. This results in a more sustained inhibition of proteasome activity compared to reversible inhibitors like Bortezomib .
Propriétés
Formule moléculaire |
C42H61N5O9 |
|---|---|
Poids moléculaire |
780.0 g/mol |
Nom IUPAC |
[(2R,4R)-2-hydroxy-2,6-dimethyl-4-[[(2R)-2-[[(2R)-4-methyl-2-[[(2R)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]-3-oxoheptyl] acetate |
InChI |
InChI=1S/C42H61N5O9/c1-28(2)23-34(38(50)42(6,54)27-56-30(5)48)44-41(53)36(25-32-15-11-8-12-16-32)46-40(52)35(24-29(3)4)45-39(51)33(18-17-31-13-9-7-10-14-31)43-37(49)26-47-19-21-55-22-20-47/h7-16,28-29,33-36,54H,17-27H2,1-6H3,(H,43,49)(H,44,53)(H,45,51)(H,46,52)/t33-,34-,35-,36-,42-/m1/s1 |
Clé InChI |
VTCCCPJRDIMXFE-PIRCFUOSSA-N |
SMILES isomérique |
CC(C)C[C@H](C(=O)[C@@](C)(COC(=O)C)O)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CCC2=CC=CC=C2)NC(=O)CN3CCOCC3 |
SMILES canonique |
CC(C)CC(C(=O)C(C)(COC(=O)C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)C(CCC2=CC=CC=C2)NC(=O)CN3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2S,3S,5R,6S)-2-amino-3-fluoro-6-[(1S)-1-[(1R,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxycarbonyloxyethoxy]carbonylbicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13435070.png)
![[(2R)-3-(N-acetyl-3-fluoro-4-morpholin-4-ylanilino)-2-acetyloxypropyl]imino-iminoazanium](/img/structure/B13435077.png)
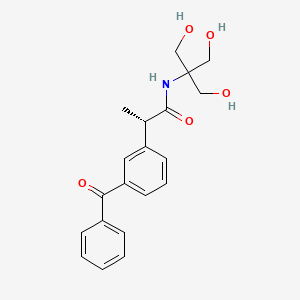
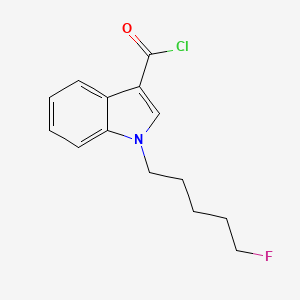
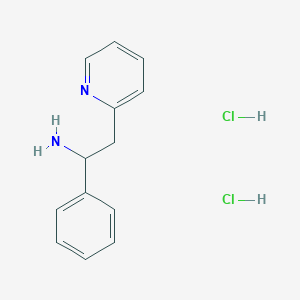
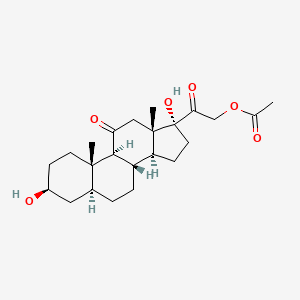
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyl-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13435128.png)
![Bicyclo[3.1.1]hept-3-en-2-one, 3-fluoro-6,6-dimethyl-(9CI)](/img/structure/B13435136.png)

![Tert-butyl3-[(1-aminocyclopropyl)methyl]azetidine-1-carboxylate](/img/structure/B13435149.png)

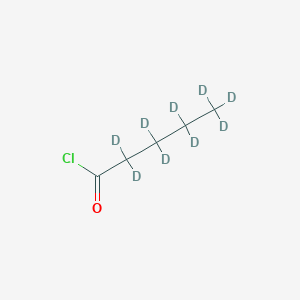
![[(19S)-10-ethyl-19-hydroxy-19-methyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B13435167.png)
